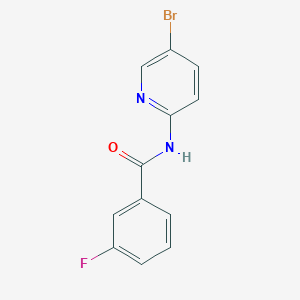

N-(5-bromopyridin-2-yl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-bromopyridin-2-yl)-3-fluorobenzamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of both bromine and fluorine atoms, which are significant for pharmaceutical applications. Although the specific compound is not directly studied in the provided papers, similar compounds with bromine and fluorine substitutions on aromatic rings have been investigated. These compounds often exhibit unique physical and chemical properties and can serve as potential candidates for drug development due to their structural specificity and potential biological activity.

Synthesis Analysis

Molecular Structure Analysis

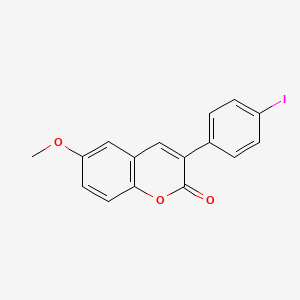

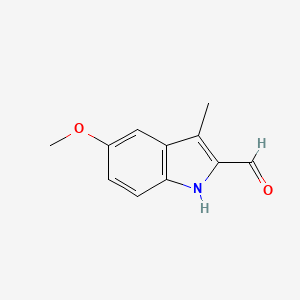

While the molecular structure of N-(5-bromopyridin-2-yl)-3-fluorobenzamide is not directly analyzed in the provided papers, related compounds have been studied using X-ray crystallography. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, was determined to crystallize in two polymorphs, both belonging to the monoclinic system . The molecular structure of such compounds is crucial for understanding their potential interactions with biological targets, as well as their physicochemical properties.

Chemical Reactions Analysis

The chemical reactivity of N-(5-bromopyridin-2-yl)-3-fluorobenzamide can be inferred from studies on related compounds. The presence of the bromine atom makes the compound susceptible to nucleophilic substitution reactions, which can be utilized in further chemical modifications or in the formation of drug conjugates. The amide group also plays a significant role in the chemical stability and reactivity of the compound, as it can participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(5-bromopyridin-2-yl)-3-fluorobenzamide would be influenced by the presence of the bromine and fluorine atoms. These atoms are known to significantly impact the lipophilicity, electronic distribution, and overall molecular conformation of the compound. The fluorine atom, in particular, can enhance the metabolic stability and bioavailability of pharmaceuticals. The compound's crystalline form, melting point, solubility, and other physicochemical characteristics would be important for its formulation and potential use as a therapeutic agent.

Scientific Research Applications

Synthesis and Potential Applications

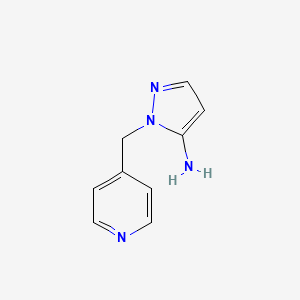

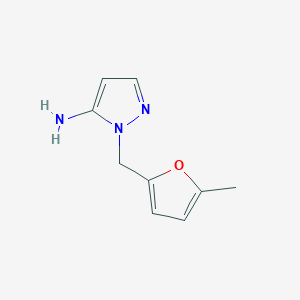

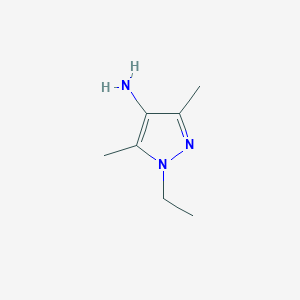

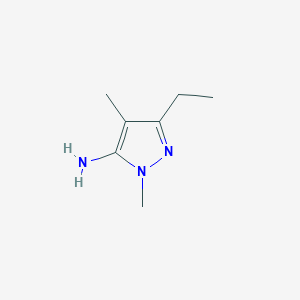

Antinociceptive and Antimicrobial Activities : N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives, including structures similar to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, have been prepared for potential antinociceptive and antimicrobial applications. These derivatives exhibit significant antinociceptive activity in both hotplate and tail-immersion tests, as well as weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).

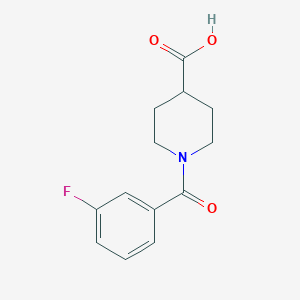

Positron Emission Tomography (PET) Imaging : N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide and similar compounds have been synthesized and shown to have high affinity to σ receptors, making them potentially suitable as PET imaging ligands for σ receptors in neurological and cancer studies (Shiue et al., 1997).

Antimicrobial Analogs : Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, similar in structure to N-(5-bromopyridin-2-yl)-3-fluorobenzamide, has demonstrated promising antimicrobial activity, particularly against specific bacterial and fungal strains (Desai et al., 2013).

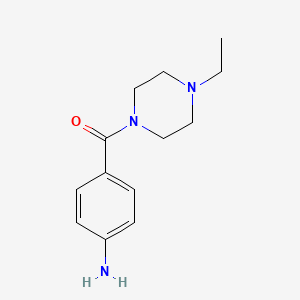

Inhibitors of TNF-α Production : N-pyridinyl(methyl)fluorobenzamides, closely related to the chemical structure , have been evaluated as inhibitors of TNF-α production, exhibiting significant activity and potential therapeutic use in inflammation and autoimmune diseases (Collin et al., 1999).

Cancer Imaging : Research on N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has indicated its potential as a ligand for PET imaging of breast cancer, with high uptake in tumor tissues suggesting its utility in cancer diagnostics (Shiue et al., 2000).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with the gag-pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the Hepatitis C virus .

Mode of Action

This interaction could potentially inhibit the function of the Gag-Pol polyprotein, thereby affecting the life cycle of the virus .

Biochemical Pathways

Given its potential interaction with the gag-pol polyprotein, it may influence the replication cycle of certain viruses .

Pharmacokinetics

Similar compounds have been predicted to have high intestinal absorption and be permeable to the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

If the compound does indeed interact with the gag-pol polyprotein, it could potentially inhibit the replication of certain viruses .

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKNOCCBDMZMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362403 |

Source

|

| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-3-fluorobenzamide | |

CAS RN |

5246-16-2 |

Source

|

| Record name | N-(5-Bromopyridin-2-yl)-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)